(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16779322
Molecular Formula: C17H22INO4
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22INO4 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | 4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) |
| Standard InChI Key | HFFAEFOIUNDPAA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid has the molecular formula C₁₇H₂₂INO₄ and a molecular weight of 431.3 g/mol. Its IUPAC name, (2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects its stereochemical configuration and functional groups:
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A pyrrolidine ring with defined (2S,4R) stereochemistry.
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom, providing amine protection during synthetic processes.
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A 4-iodobenzyl substituent at the C4 position, offering a reactive site for cross-coupling reactions.
The stereochemistry is critical for interactions with biological targets, as the spatial arrangement of substituents influences binding affinity and selectivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂INO₄ | |
| Molecular Weight | 431.3 g/mol | |
| CAS Number | 959580-93-9 | |
| IUPAC Name | (2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Synthetic Pathways and Modifications
Synthesis from Proline Derivatives
The synthesis typically begins with (S)-proline, a chiral pool starting material. Key steps include:
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Boc Protection: The amine group of proline is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Boc-protected proline.
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Benzylation: Introduction of the 4-iodobenzyl group via alkylation or Mitsunobu reaction, ensuring retention of stereochemistry at the C4 position.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis steps to generate the free carboxylic acid at the C2 position.
The Boc group remains stable under most reaction conditions, enabling subsequent modifications at the iodobenzyl site, such as Suzuki-Miyaura cross-couplings for biaryl formation.
Applications in Medicinal Chemistry and Drug Development
Role as a Building Block
This compound is widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors. The iodobenzyl group facilitates late-stage diversification, allowing attachment of aryl or heteroaryl fragments via palladium-catalyzed couplings. For example, it has been employed in the development of:
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Protease inhibitors: The pyrrolidine scaffold mimics peptide bonds, while the iodine atom enables introduction of hydrophobic substituents to enhance binding.
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Kinase inhibitors: The rigid pyrrolidine core provides conformational restraint, improving target selectivity.
Table 2: Representative Applications
| Application | Description | Source |
|---|---|---|
| Peptidomimetic Design | Backbone for HIV protease inhibitors | |
| Cross-Coupling Substrate | Suzuki-Miyaura reactions to form biaryl systems |
Stereochemical Considerations and Biological Relevance
Impact of (2S,4R) Configuration
The stereochemistry at C2 and C4 governs the compound’s three-dimensional shape, which is crucial for interactions with chiral biological targets. For instance:
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The S-configuration at C2 aligns the carboxylic acid group for hydrogen bonding with enzyme active sites.
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The R-configuration at C4 positions the iodobenzyl group in a spatial orientation that minimizes steric hindrance during receptor binding.
In vitro studies of analogous compounds demonstrate that epimerization at C4 reduces potency by >50%, underscoring the importance of stereochemical purity .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | 99% | 1 g, 5 g, 10 g | $200–$1,500 |
| American Elements | 99.9% | 100 mg–500 g | $150–$1,200 |
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